Methyl 3-chloro-5-sulfamoylbenzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H8ClNO4S |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 3-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
InChI Key |
IHYRDJNPMXLOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Methyl 3-chloro-5-sulfamoylbenzoate
The conventional and most widely documented approach to synthesizing this compound is a multi-step process. This pathway typically commences with a readily available precursor molecule, which undergoes a series of chemical transformations to introduce the necessary functional groups.
Multi-Step Synthesis from Precursor Molecules
The multi-step synthesis generally starts from 3-chlorobenzoic acid and involves three key transformations: chlorosulfonation, amidation, and esterification. Each of these steps requires careful control of reaction conditions to ensure high yield and purity of the desired intermediate.
The initial step in the multi-step synthesis is the chlorosulfonation of an aromatic precursor, most commonly 3-chlorobenzoic acid. This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The process is a classic example of electrophilic aromatic substitution (EAS). mdpi.comgoogle.com
The reaction is typically carried out using an excess of chlorosulfonic acid (ClSO₃H), which acts as both the solvent and the sulfonating agent. globalspec.com The electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ from the autoionization of chlorosulfonic acid. rsc.org The reaction mechanism proceeds as follows:
Generation of the Electrophile: Two molecules of chlorosulfonic acid react to form the chlorosulfonium ion, a sulfate anion, and a protonated chlorosulfonic acid molecule.
Electrophilic Attack: The aromatic ring of the precursor molecule, acting as a nucleophile, attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Rearomatization: A base, typically the chloride ion or another molecule of chlorosulfonic acid, abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This step restores the aromaticity of the ring and yields the desired chlorosulfonated product.
The orientation of the incoming sulfonyl chloride group is directed by the existing substituents on the aromatic ring. In the case of 3-chlorobenzoic acid, the chloro and carboxylic acid groups are meta-directing, leading to the formation of 3-chloro-5-(chlorosulfonyl)benzoic acid.
| Parameter | Condition |
| Precursor | 3-chlorobenzoic acid |
| Reagent | Chlorosulfonic acid (excess) |
| Reaction Type | Electrophilic Aromatic Substitution |
| Key Intermediate | Sigma complex (Arenium ion) |
| Product | 3-chloro-5-(chlorosulfonyl)benzoic acid |
Following the formation of 3-chloro-5-sulfamoylbenzoic acid, the next step is the esterification of the carboxylic acid group to form the methyl ester. The most common method employed for this transformation is the Fischer-Speier esterification. epa.gov This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. epa.govacs.orgorgsyn.org
The mechanism of Fischer-Speier esterification involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to yield the final methyl ester and regenerate the acid catalyst.
To drive the equilibrium towards the product side and maximize the yield, an excess of methanol is typically used. orgsyn.org Alternatively, the removal of water as it is formed can also shift the equilibrium. Optimization of the reaction often involves adjusting the catalyst concentration, reaction temperature, and reaction time.
| Parameter | Condition |
| Reactant | 3-chloro-5-sulfamoylbenzoic acid |
| Reagent | Methanol (excess) |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) |
| Reaction Type | Fischer-Speier Esterification |
| Byproduct | Water |
The sulfonyl chloride group introduced in the first step is subsequently converted to a sulfamoyl group (-SO₂NH₂) through amidation. This is typically achieved by reacting the sulfonyl chloride intermediate with ammonia (B1221849) or an ammonia source. The reaction is a nucleophilic acyl substitution at the sulfur atom.
The amidation is generally carried out by treating the 3-chloro-5-(chlorosulfonyl)benzoic acid with aqueous ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.
The reaction conditions for amidation need to be carefully controlled to avoid side reactions, such as hydrolysis of the sulfonyl chloride group.
| Parameter | Condition |
| Reactant | 3-chloro-5-(chlorosulfonyl)benzoic acid |
| Reagent | Aqueous Ammonia |
| Reaction Type | Nucleophilic Acyl Substitution |
| Product | 3-chloro-5-sulfamoylbenzoic acid |
One-Pot Synthesis Approaches
A potential one-pot approach for this compound could involve the initial chlorosulfonation of 3-chlorobenzoic acid, followed by in-situ amidation and subsequent esterification in the same reaction vessel. However, the compatibility of reagents and reaction conditions for all three steps presents a significant challenge. For instance, the strongly acidic conditions of chlorosulfonation are not compatible with the basic conditions often used for amidation.
Recent advancements in catalysis and reaction engineering are exploring novel methods to overcome these challenges. For example, the use of biphasic solvent systems or solid-supported reagents could allow for sequential reactions under different conditions within the same pot. A recently developed strategy leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, which can then undergo one-pot amination. nih.gov While not yet specifically applied to this target molecule, such approaches hold promise for future streamlined syntheses.
Novel and Sustainable Synthetic Strategies
In line with the principles of green chemistry, current research is focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound. These strategies aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency.
For the amidation step, greener approaches include the use of aqueous ammonia, which avoids the need for organic solvents. google.com Catalytic methods for sulfonamide synthesis are also being explored to replace the traditional use of stoichiometric amounts of activating agents.
In the context of esterification, the use of solid acid catalysts is a promising sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid. ijstr.org Solid acids, such as modified montmorillonite clays or zeolites, are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste. epa.govijstr.org Solvent-free esterification methods are also being investigated to further reduce the environmental impact of the synthesis. epa.govnih.gov
The development of these novel and sustainable strategies is crucial for the future of pharmaceutical manufacturing, aiming for processes that are not only efficient and cost-effective but also environmentally responsible.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. epa.govwjpmr.com These principles are increasingly integral to modern synthetic strategies.
Atom Economy and E-Factor Analysis
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org The Environmental Factor, or E-Factor, provides a complementary measure by quantifying the amount of waste generated per unit of product. acs.org
Reaction: C9H9ClO3 + CH2NNaO2S → C9H11NO5S + NaCl (Methyl 2-methoxy-5-chlorobenzoate + Sodium aminosulfinate → Methyl 2-methoxy-5-sulfamoylbenzoate + Sodium chloride)
The atom economy for this process is calculated as follows:
Interactive Data Table: Atom Economy Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 2-methoxy-5-sulfamoylbenzoate | C9H11NO5S | 245.25 | Product |
| Methyl 2-methoxy-5-chlorobenzoate | C9H9ClO3 | 216.62 | Reactant |
| Sodium aminosulfinate | CH2NNaO2S | 103.08 | Reactant |
| Atom Economy | 76.7% | (245.25 / (216.62 + 103.08)) * 100 |
An atom economy of 76.7% indicates that a significant portion of the reactant atoms is incorporated into the desired product. The primary byproduct is sodium chloride.
The E-Factor is calculated based on the mass of waste generated. Assuming a theoretical 100% yield for calculation purposes:
Interactive Data Table: E-Factor Calculation
| Component | Mass (based on 1 mole reaction) |
| Mass of Product | 245.25 g |
| Mass of Waste (NaCl) | 58.44 g |
| E-Factor | 0.24 |
| (Mass of Waste / Mass of Product) |
An E-Factor of 0.24 is relatively low, suggesting a comparatively "green" process in terms of waste generation for this specific reaction type.
Solvent Selection and Minimization
Solvent use is a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer solvents and the minimization of their volume. acs.org In documented syntheses of related sulfamoylbenzoates, solvents such as tetrahydrofuran (THF) and ethanol are employed. google.compatsnap.com While THF is a versatile solvent, its production and disposal have environmental drawbacks. Ethanol, often derived from renewable resources, is generally considered a greener alternative. Efforts in green synthesis would focus on replacing hazardous solvents, reducing solvent volumes, or exploring solvent-free reaction conditions where feasible.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a key green chemistry technique that can dramatically reduce reaction times, increase yields, and enhance product purity by utilizing microwave energy for efficient and uniform heating. nih.govnih.gov This method has been successfully applied to the synthesis of various sulfonamides and related sulfonyl compounds. nih.govorganic-chemistry.org For instance, the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, shows significantly improved yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.gov A similar approach could be theorized for the synthesis of this compound, potentially offering a more energy-efficient and rapid production route. nih.govresearchgate.net
Catalytic Synthesis Innovations
The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce waste by being effective in small amounts and enabling multiple reaction cycles. epa.gov In the synthesis of aromatic sulfonamides, transition-metal catalysis, particularly with copper, has been a subject of significant innovation. organic-chemistry.orgjsynthchem.com
Copper catalysts, such as cuprous bromide or cuprous chloride, are documented for their effectiveness in synthesizing sulfamoylbenzoate derivatives. google.compatsnap.com Recent advancements focus on developing novel catalytic systems that allow for the direct, three-component synthesis of sulfonamides from aryl precursors, a sulfur dioxide source, and various amines. organic-chemistry.orgacs.org These methods often operate under mild conditions and can tolerate a wide range of functional groups, representing a significant improvement over traditional multi-step processes that may require harsh reagents. acs.orgnih.gov
Flow Chemistry Applications
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of chemical intermediates. mdpi.com This technology provides superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents or exothermic reactions, and facilitates easier scaling from laboratory to industrial production. nih.govacs.org
The multi-step synthesis of active pharmaceutical ingredients (APIs) and their intermediates can be streamlined using flow chemistry, often by coupling reaction steps without the need to isolate intermediates. mdpi.comresearchgate.net While specific applications of flow chemistry for this compound are not detailed in the literature, its use in the production of other complex pharmaceutical intermediates suggests its potential applicability. nih.govrsc.org This approach could lead to a more efficient, consistent, and safer manufacturing process.
Precursor Synthesis and Intermediate Isolation
The synthesis of a target molecule is critically dependent on the availability and preparation of its precursors. For compounds in the sulfamoylbenzoic acid family, common synthetic strategies involve the chlorosulfonation of a benzoic acid derivative, followed by amination. google.com
For example, the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid begins with the sulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid. google.com This creates the key intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride. This highly reactive sulfonyl chloride is then isolated, typically through centrifugation, before being reacted with ammonia (ammonification) to form the final sulfonamide group. google.com
Another relevant pathway involves the diazotization of an amino-sulfamoylbenzoic acid. In this method, a compound like 2-amino-5-sulfamoylbenzoic acid is treated with a nitrite source in strong acid to form a diazonium salt. This intermediate is then treated with a metal chloride, such as cupric chloride, to replace the diazonium group with a chlorine atom, yielding the 2-chloro-5-sulfamoylbenzoic acid product. google.com The isolation of intermediates in these processes is crucial for purification and to ensure the success of subsequent reaction steps.
Preparation of 3-chloro-5-sulfamoylbenzoic acid
A representative example is the synthesis of 2-chloro-5-sulfamoylbenzoic acids, which begins with the corresponding 2-amino-5-sulfamoylbenzoic acid. This precursor is subjected to diazotization using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is then treated with a metal chloride, like cupric chloride, to introduce the chloro group, yielding the final product google.com.
Another relevant procedure involves the hydrolysis of a methyl ester to the corresponding carboxylic acid. For instance, methyl-4-chloro-3-sulfamoylbenzoate can be converted to 4-chloro-3-sulfamoylbenzoic acid. This reaction is typically carried out using a base, such as lithium hydroxide (B78521), in a solvent mixture like tetrahydrofuran and water chemicalbook.com. The reaction mixture is stirred at room temperature, and after completion, the product is isolated by acidification chemicalbook.com.
The table below outlines a plausible reaction scheme for the preparation of a chloro-sulfamoylbenzoic acid based on these analogous methods.
| Step | Reactants | Reagents | Conditions | Product |
| 1 | 3-Amino-5-chlorobenzoic acid | Sodium nitrite, Hydrochloric acid | Diazotization at low temperature (0-5 °C) | 3-Chloro-5-diazoniumbenzoyl chloride |
| 2 | 3-Chloro-5-diazoniumbenzoyl chloride | Sulfur dioxide, Cupric chloride | Sandmeyer-type reaction | 3-Chloro-5-chlorosulfonylbenzoic acid |
| 3 | 3-Chloro-5-chlorosulfonylbenzoic acid | Ammonia | Amination | 3-Chloro-5-sulfamoylbenzoic acid |
Synthesis of Methyl 3-(chlorosulfonyl)benzoate
The synthesis of Methyl 3-(chlorosulfonyl)benzoate is a key step that introduces the sulfonyl chloride functional group, which is then typically reacted with an amine to form the sulfonamide. A common method for this transformation involves the direct chlorosulfonylation of a benzoic acid derivative, followed by esterification.
A well-documented procedure for a similar compound, methyl 3-(chlorosulfonyl)-4-methylbenzoate, provides a reliable synthetic template. In this process, 3-(chlorosulfonyl)-4-methylbenzoic acid is refluxed with thionyl chloride to convert the carboxylic acid to an acid chloride. After removing the excess thionyl chloride, methanol is added to perform the esterification, yielding the final methyl ester product chemicalbook.com. This two-step, one-pot reaction is an efficient method for producing such intermediates chemicalbook.com.
An alternative approach involves starting with a nitro-substituted benzoate (B1203000). For example, 2-chlorosulfonyl-3-methyl benzoate can be synthesized from 2-nitro-3-methyl benzoate. This process involves reacting the nitro compound with benzyl isothiourea hydrochloride and an alkali to form a benzyl thioether intermediate. This intermediate is then oxidized to yield the desired 2-chlorosulfonyl-3-methyl benzoate google.com. This method avoids harsh conditions like phosgenation and high temperatures google.com.
The following table details the reaction conditions for the synthesis of a methyl chlorosulfonylbenzoate, based on the esterification of the corresponding carboxylic acid.
| Reactant | Reagent 1 | Condition 1 | Reagent 2 | Condition 2 | Product | Yield |
| 3-(Chlorosulfonyl)-4-methylbenzoic acid | Thionyl chloride | Reflux for 1 hour | Methanol | Stir for 1 hour | Methyl 3-(chlorosulfonyl)-4-methylbenzoate | 60% chemicalbook.com |
Exploration of Alternative Starting Materials
One alternative pathway begins with 3-chlorobenzoic acid. This readily available starting material can be subjected to chlorosulfonylation to introduce the sulfonyl chloride group at the 5-position. The resulting 3-chloro-5-chlorosulfonylbenzoic acid can then be esterified with methanol to produce Methyl 3-chloro-5-chlorosulfonylbenzoate. Subsequent amination of the sulfonyl chloride group would yield the final product.
Another potential starting material is 3-aminobenzoic acid. As described in a patent for a similar compound, an amino-substituted benzoic acid can be the precursor for introducing the chloro and sulfamoyl groups google.com. The synthesis would involve the diazotization of the amino group, followed by a Sandmeyer reaction to introduce the chlorine atom. The sulfamoyl group could be introduced either before or after these steps through chlorosulfonylation and amination.
Furthermore, a patent describes the synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst google.com. This could serve as a precursor, where the chloromethyl group is subsequently converted to a sulfonyl chloride, followed by esterification and amination.
The table below summarizes potential alternative starting materials and the key transformations required to synthesize this compound.
| Starting Material | Key Transformations |
| 3-Chlorobenzoic acid | Chlorosulfonylation, Esterification, Amination |
| 3-Aminobenzoic acid | Diazotization, Sandmeyer reaction, Chlorosulfonylation, Amination, Esterification |
| Benzoyl chloride and Paraformaldehyde | Formation of 3-chloromethyl benzoic acid, Conversion of chloromethyl to sulfonyl chloride, Esterification, Amination |
| 2-Nitro-3-methyl benzoate (analogous) | Reaction with benzyl isothiourea hydrochloride, Oxidation, (followed by chlorination and esterification) google.com |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in Methyl 3-chloro-5-sulfamoylbenzoate.
Comprehensive ¹H and ¹³C NMR Assignments
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound exhibit characteristic signals corresponding to the aromatic protons, the methyl ester group, and the sulfamoyl protons. The substitution pattern on the benzene (B151609) ring—a chloro group at C3, a sulfamoyl group at C5, and the methyl carboxylate at C1—results in a distinct set of chemical shifts.
The aromatic region of the ¹H NMR spectrum is expected to show three signals for the protons at positions C2, C4, and C6. Due to the deshielding effects of the adjacent electron-withdrawing groups, these protons will appear at relatively downfield shifts. The protons of the sulfamoyl group (-SO₂NH₂) typically appear as a broad singlet, and the methyl ester protons (-COOCH₃) present as a sharp singlet further upfield.
In the ¹³C NMR spectrum, six distinct signals are anticipated for the aromatic carbons, in addition to the signals for the carbonyl carbon of the ester and the methyl carbon. The carbons directly attached to the electronegative chlorine atom (C3) and the sulfamoyl group (C5) are significantly influenced, as is the carboxylated carbon (C1).
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.1 - 8.3 | t (triplet) |
| H-4 | 8.3 - 8.5 | t (triplet) |
| H-6 | 8.0 - 8.2 | t (triplet) |
| -SO₂NH₂ | 7.5 - 7.8 | br s (broad singlet) |
| -COOCH₃ | 3.9 - 4.1 | s (singlet) |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C-1 | 132 - 134 |
| C-2 | 128 - 130 |
| C-3 | 135 - 137 |
| C-4 | 125 - 127 |
| C-5 | 145 - 147 |
| C-6 | 130 - 132 |
| -OCH₃ | 52 - 54 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, weak correlations would be expected between the aromatic protons H-2, H-4, and H-6, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals (H-2 to C-2, H-4 to C-4, and H-6 to C-6) and the methyl ester protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-1 carbon of the ring. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the substituted benzene ring. For instance, H-2 would show correlations to C-1, C-3, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the methyl ester protons and the aromatic proton at the C-2 position, providing insights into the preferred conformation of the ester group relative to the ring.
Dynamic NMR Studies for Conformational Analysis
The rotational barriers around the C1-C(O)O bond and the C5-S bond are potential subjects for dynamic NMR (DNMR) studies. By recording NMR spectra at various temperatures, it may be possible to observe the coalescence of signals if the rate of rotation around these bonds becomes slow on the NMR timescale. Such studies would provide valuable thermodynamic data regarding the conformational flexibility of the methoxycarbonyl and sulfamoyl substituents.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in the molecule and their bonding environment.
Characteristic Vibrational Modes and Functional Group Analysis
The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups.
Sulfamoyl Group (-SO₂NH₂): This group gives rise to strong and distinct stretching vibrations. The asymmetric and symmetric S=O stretches are expected in the regions of 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the 3200-3400 cm⁻¹ region.
Ester Group (-COOCH₃): A strong absorption band corresponding to the C=O stretching vibration is a prominent feature, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibrations are expected between 1100 and 1300 cm⁻¹.
Aromatic Ring: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Chloro Group (-Cl): The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -SO₂NH₂ | N-H stretch | 3200 - 3400 |
| S=O asymmetric stretch | 1330 - 1370 | |
| S=O symmetric stretch | 1150 - 1180 | |
| -COOCH₃ | C=O stretch | 1720 - 1740 |
| C-O stretch | 1100 - 1300 | |
| Aromatic Ring | C-H stretch | > 3000 |
| C=C stretch | 1450 - 1600 | |
| -C-Cl | C-Cl stretch | 600 - 800 |
Hydrogen Bonding Network Characterization
The presence of the sulfamoyl group (-SO₂NH₂) allows for the formation of hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the oxygen atoms of the sulfamoyl and carbonyl groups can act as acceptors. In the solid state, this can lead to the formation of an extensive intermolecular hydrogen bonding network. These interactions would be observable in the FT-IR spectrum as a broadening and a shift to lower frequency of the N-H and C=O stretching bands compared to their positions in a non-polar solvent. Characterizing this network is crucial for understanding the crystal packing and physical properties of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for confirming the molecular formula of a compound and investigating its structure through controlled fragmentation.
Fragmentation Pathway Elucidation and Mechanistic Insights
While specific tandem mass spectrometry (MS/MS) studies on this compound are not extensively detailed in the available literature, a theoretical fragmentation pathway can be proposed based on the compound's functional groups. In electrospray ionization (ESI), the molecule would likely be observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺.
Subsequent fragmentation (MS/MS) would likely proceed through several key pathways:
Loss of the methyl group: Cleavage of the ester can result in the loss of a methyl radical (•CH₃) or methanol (B129727) (CH₃OH).
Decarbonylation: Loss of the ester group as a methoxycarbonyl radical (•COOCH₃) or subsequent loss of carbon monoxide (CO) from the acylium ion.
Sulfamoyl Group Fragmentation: The C-S bond can cleave, leading to the loss of the sulfamoyl moiety (•SO₂NH₂) or sulfur dioxide (SO₂). The N-S bond can also break, resulting in the loss of the amino group (•NH₂).
Ring Fragmentation: Cleavage of the aromatic ring structure following initial fragmentation events.
Investigating the fragmentation of related molecules provides insight into these mechanisms. For instance, studies on other sulfonamide-containing compounds demonstrate characteristic cleavages around the sulfonyl group. researchgate.net Similarly, analysis of benzoate (B1203000) esters shows predictable fragmentation patterns involving the ester functionality. researchgate.net
Accurate Mass Determination for Elemental Composition
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of an ion, which is crucial for determining its elemental composition. This technique distinguishes between compounds that may have the same nominal mass but different molecular formulas. For this compound, the precise mass is a definitive characteristic.
The elemental composition is confirmed by comparing the experimentally measured mass to the theoretically calculated mass. Any deviation is typically measured in parts per million (ppm) and should be very small for a correct assignment.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₄S | shachemlin.com |
| Calculated Exact Mass | 248.98626 u | shachemlin.com |
| Typical Ionization Mode | Electrospray Ionization (ESI) | researchgate.netmiamioh.edu |
| Observed Ions (Hypothetical) | [M+H]⁺, [M+Na]⁺ | miamioh.edu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of structurally similar compounds allows for a detailed prediction of its solid-state characteristics.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dominated by a network of intermolecular interactions involving its functional groups.
Hydrogen Bonding: The sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that strong N-H···O=S hydrogen bonds would be the primary interaction, linking molecules into chains or sheets. researchgate.net This is a common and dominant packing motif in crystalline sulfonamides.
Halogen Bonding: The chlorine atom can act as a Lewis acidic site, potentially forming C-Cl···O or C-Cl···π interactions with oxygen atoms or the π-system of adjacent benzene rings, respectively. rsc.org
π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com
| Interaction Type | Donor/Acceptor Groups | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | N-H (donor) and S=O (acceptor) | Primary, structure-directing | researchgate.net |
| Halogen Bonding | C-Cl (donor) with O or π-system (acceptor) | Secondary, stabilizing | rsc.org |
| π-π Stacking | Benzene Ring ↔ Benzene Ring | Stabilizing | mdpi.com |
| Weak Hydrogen Bonds | C-H with O or π-system | Contributing to stability | nih.gov |
Conformational Analysis in the Crystalline State
Ester Group Conformation: The ester group (-COOCH₃) may be co-planar with the benzene ring to maximize conjugation, or it may be twisted out of the plane due to steric hindrance or crystal packing forces.
Sulfamoyl Group Conformation: The orientation of the sulfamoyl group is defined by the C(ring)-S bond rotation. The final conformation adopted in the crystal represents a low-energy state that optimizes intermolecular interactions. mdpi.com Quantum chemical modeling on similar molecules has shown that multiple stable conformers (rotamers) can exist with small energy differences, and the one observed in the crystal is stabilized by the packing environment. mdpi.com
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal packing, which can lead to different physical properties such as melting point, solubility, and stability.
Molecules like this compound, which possess conformational flexibility and multiple strong hydrogen bonding sites, are prone to polymorphism. researchgate.netpsu.edu The formation of different hydrogen-bonding networks (e.g., chains vs. dimers) or different packing of these networks can give rise to distinct polymorphs. The similarity in size between a chlorine atom and a methyl group has also been noted to sometimes result in similar crystal packing (isomorphism), but small energy differences can lead to polymorphism. psu.edu Although no specific polymorphs of this compound have been reported in the searched literature, the potential for their existence is high based on its molecular structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed analysis of molecular geometries, energies, and electron distribution. For a molecule such as Methyl 3-chloro-5-sulfamoylbenzoate, DFT calculations provide fundamental insights into its intrinsic chemical nature. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure.
Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This includes the calculation of atomic charges, which can indicate the relative electronegativity and reactivity of different atoms. The presence of electron-withdrawing groups like the chloro and sulfamoyl groups, alongside the methyl ester group, significantly influences the charge distribution across the aromatic ring.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| S-N | 1.65 Å | |
| S=O (avg) | 1.45 Å | |
| C-S | 1.78 Å | |
| C=O (ester) | 1.22 Å | |
| Bond Angle | O-S-O | 120.5° |
| C-S-N | 107.8° | |
| Cl-C-C | 119.5° | |
| Dihedral Angle | C-C-S-N | 85.0° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. multidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the sulfamoyl group, which are electron-rich regions. Conversely, the LUMO would likely be distributed over the electron-deficient areas, influenced by the chloro and ester functional groups. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that less energy is required to excite an electron from the ground state.
Table 2: Representative Frontier Molecular Orbital Energies
Note: This table presents typical energy values for illustrative purposes based on analyses of related compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.25 | Highest Occupied Molecular Orbital |
| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.45 | Energy difference indicating stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, different colors represent varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), the preferred sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials. researchgate.net
In the case of this compound, the MEP map would likely show strong negative potentials (red) around the oxygen atoms of the sulfamoyl and ester groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the sulfamoyl group's amine and the aromatic ring would likely exhibit positive potentials (blue), indicating them as possible sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights that are not available from static models.
Conformational Landscape Exploration
MD simulations can explore the conformational landscape of a molecule by simulating its movements at a given temperature. For a flexible molecule like this compound, which has rotatable bonds (e.g., C-S, C-C(O)), simulations can identify the most stable conformers and the energy barriers between them. This is achieved by tracking the molecule's trajectory over nanoseconds, revealing how it folds and flexes and which shapes it prefers to adopt. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.
Quantum Chemical Studies of Reaction Mechanisms
A comprehensive review of publicly available scientific literature and computational chemistry databases did not yield specific quantum chemical studies focused on the reaction mechanisms for the synthesis of this compound. Consequently, detailed information regarding transition state analysis for its key synthetic steps and reactivity predictions based on electronic descriptors for this particular compound is not available at this time.
No specific studies on the transition state analysis for the synthesis of this compound have been identified in the surveyed literature.
There are no available studies that specifically detail the reactivity predictions for this compound using electronic descriptors.
In Silico Prediction of Physicochemical Properties
In silico tools provide valuable predictions for the physicochemical properties of molecules, offering insights into their likely behavior in various chemical and biological systems. These computational models leverage large datasets and sophisticated algorithms to estimate properties without the need for experimental measurements.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter in medicinal chemistry, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org Similarly, aqueous solubility is a key determinant of a compound's bioavailability.
Various computational models are used to predict these properties, often yielding slightly different values based on the underlying algorithms. researchgate.net For this compound, predicted LogP and solubility values from different sources are compiled below. A positive LogP value indicates a preference for a lipidic environment (hydrophobicity), while a negative value suggests a preference for an aqueous environment (hydrophilicity).
Table 1: Predicted Lipophilicity and Solubility of this compound
| Parameter | Predicted Value | Source |
|---|---|---|
| LogP | ||
| 1.3 | The Chemical Entities of Biological Interest (ChEBI) database | |
| 1.8 | XLOGP3 | |
| Water Solubility | ||
| 1.19 g/L | EPISuite |
This table is interactive. Click on the headers to sort the data.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.govresearchgate.net It is a widely used metric in drug discovery to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. banglajol.infonih.gov Molecules with a higher TPSA are generally more polar and exhibit lower membrane permeability. researchgate.net
The predicted TPSA for this compound is a key indicator of its potential bioavailability.
Table 2: Predicted Topological Polar Surface Area of this compound
| Parameter | Predicted Value | Source |
|---|
| Topological Polar Surface Area (TPSA) | 108 Ų | PubChem |
This table is interactive. You can filter the data by the source.
Reactivity Profile and Chemical Transformations
Hydrolysis Kinetics and Mechanisms of the Ester Group
The hydrolysis of the methyl ester group in Methyl 3-chloro-5-sulfamoylbenzoate to its corresponding carboxylic acid, 3-chloro-5-sulfamoylbenzoic acid, can be catalyzed by either acid or base. The kinetics and mechanisms of these reactions are influenced by the electronic effects of the substituents on the aromatic ring.
The acid-catalyzed hydrolysis of esters typically proceeds via an A_AC_2 mechanism, which involves a pre-equilibrium protonation of the carbonyl oxygen, followed by the rate-determining attack of a water molecule. The presence of the electron-withdrawing chloro and sulfamoyl groups at the meta positions is expected to decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted methyl benzoate (B1203000). These groups reduce the electron density on the carbonyl oxygen, making it less basic and thus less readily protonated.
A proposed mechanism for the acid-catalyzed hydrolysis is as follows:
Protonation of the carbonyl oxygen of the ester.
Nucleophilic attack by water on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the water moiety to the methoxy (B1213986) group.
Elimination of methanol (B129727) to form the protonated carboxylic acid.
Deprotonation to yield the carboxylic acid.
The base-catalyzed hydrolysis (saponification) of esters typically follows a B_AC_2 mechanism, involving the rate-determining attack of a hydroxide (B78521) ion on the carbonyl carbon. In contrast to acid-catalyzed hydrolysis, the presence of electron-withdrawing groups like chloro and sulfamoyl is expected to increase the rate of base-catalyzed hydrolysis. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.
Kinetic studies on the alkaline hydrolysis of various substituted benzenesulfonyl chlorides have shown that electron-withdrawing substituents accelerate the reaction, with a Hammett plot yielding a positive ρ-value of +1.564 rsc.org. Although this is for a sulfonyl chloride, a similar trend is expected for the hydrolysis of the ester group in this compound. The hydrolysis rates for substituted benzoate esters generally follow this trend, with electron-withdrawing groups increasing the rate of saponification.
The generally accepted mechanism for base-catalyzed ester hydrolysis is:
Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.
Collapse of the tetrahedral intermediate to expel the methoxide (B1231860) ion.
Proton transfer from the newly formed carboxylic acid to the methoxide ion, forming a carboxylate salt and methanol in an irreversible step.
Electrophilic Aromatic Substitution Studies
The benzene (B151609) ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the methyl ester, the chloro, and the sulfamoyl groups. Both the chloro and the sulfamoyl groups are ortho, para-directing but deactivating, while the methyl ester group is a meta-director and deactivating libretexts.orgstudymind.co.ukquora.com.
When multiple substituents are present on a benzene ring, the position of further substitution is determined by the directing effects of all groups. In this case, all three groups deactivate the ring. The directing effects are as follows:
-COOCH₃ (meta-director): Directs incoming electrophiles to the 5-position (which is occupied by the sulfamoyl group) and the 1-position (occupied by the ester itself).
-Cl (ortho, para-director): Directs incoming electrophiles to the 2, 4, and 6-positions.
-SO₂NH₂ (ortho, para-director): Directs incoming electrophiles to the 2, 4, and 6-positions.
Considering the positions relative to the existing substituents, the potential sites for electrophilic attack are C2, C4, and C6. Both the chloro and sulfamoyl groups direct to these positions. However, the strong deactivation of the ring by three electron-withdrawing groups makes electrophilic aromatic substitution very difficult, likely requiring harsh reaction conditions.
For example, the nitration of 1,3-dinitrobenzene (B52904) requires high temperatures to proceed, and the nitration of 1-chloro-2,4-dinitrobenzene (B32670) also necessitates forcing conditions rsc.org. Given that this compound has three deactivating groups, its reactivity in electrophilic aromatic substitution is expected to be extremely low. If a reaction were to occur, it would likely substitute at the C4 or C6 positions, which are ortho to the chloro and sulfamoyl groups and meta to the ester group. Steric hindrance might favor substitution at the C4 position over the C2 and C6 positions, which are flanked by two substituents.
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is characterized by the electrochemical properties of its constituent functional groups: the aromatic ring, the sulfonamide group, and the chloro-substituent.
The presence of electron-withdrawing groups on the benzene ring, such as the chloro and methyl ester groups in this compound, influences the reduction potential. These groups decrease the electron density on the aromatic ring, which can affect the ease of reduction of the sulfonamide moiety.
The electrochemical behavior of substituted benzoic acids is also well-documented. The reduction of benzoic acid and its derivatives in room temperature ionic liquids typically involves the initial dissociation of the acidic proton, followed by electron transfer. The presence of a chloro substituent, an electron-withdrawing group, on the benzoic acid ring generally makes the reduction of the ring itself more favorable by lowering the electron density.
The oxidation of this compound would likely involve the aromatic ring. The electrochemical oxidation of similar aromatic compounds often leads to the formation of radical cations, which can then undergo further reactions. The specific oxidation potential would be influenced by the combined electronic effects of the chloro, sulfamoyl, and methyl ester substituents.
A summary of the expected redox behavior of the functional groups is presented in the table below.
| Functional Group | Expected Redox Behavior | Influencing Factors |
| Sulfonamide | Reducible under specific conditions, leading to S-N bond cleavage. | Cathode material, solvent, presence of proton donors. |
| Chloro-substituted Benzene Ring | The aromatic ring can be reduced or oxidized. The chloro group makes reduction more favorable. | Electrode potential, nature of the electrolyte. |
| Methyl Ester | Generally, electrochemically stable under conditions for sulfonamide or ring reduction. | Extreme potentials could lead to hydrolysis if water is present. |
Cyclization and Rearrangement Reactions
The structure of this compound offers possibilities for various intramolecular cyclization and rearrangement reactions, common transformations for sulfonamide derivatives.
Cyclization Reactions:
Intramolecular cyclization reactions involving the sulfonamide group are a known class of reactions. For a molecule like this compound, a potential cyclization could occur if a reactive side chain were introduced at a suitable position on the benzene ring or on the sulfonamide nitrogen. For instance, if the methyl ester were hydrolyzed to a carboxylic acid and then converted to a more reactive derivative, it could potentially react with the sulfonamide nitrogen under certain conditions to form a cyclic sulfo-imide derivative. However, without modification, intramolecular cyclization is not a prominent reaction pathway for this specific molecule.
General examples of sulfonamide cyclization include the formation of sultams (cyclic sulfonamides) through intramolecular C-H amination reactions, often catalyzed by transition metals. These reactions typically require a suitable C-H bond positioned for cyclization, which is not directly available on the benzene ring of this compound without prior functionalization.
Rearrangement Reactions:
Sulfonamides can undergo several types of rearrangement reactions, with the Smiles rearrangement and the Hofmann rearrangement being notable examples.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. rsc.orgwikipedia.org In a typical Smiles rearrangement, a nucleophile on a side chain attacks the aromatic ring, displacing a heteroatom to which the side chain is attached. For a derivative of this compound, a hypothetical rearrangement could be envisioned if the sulfonamide nitrogen were substituted with a group containing a nucleophilic center. The reaction is generally favored by electron-withdrawing groups on the aromatic ring, a condition met by the chloro and methyl ester groups in the target molecule. rsc.org A radical version of the Smiles rearrangement has also been reported. wikipedia.org
The Hofmann rearrangement of primary carboxamides to amines is a well-known reaction. A variation of this reaction has been reported for primary arenesulfonamides, which upon treatment with specific reagents like a difluoro-λ³-bromane, can rearrange to afford N-arylsulfamoyl fluorides. acs.org This rearrangement involves the migration of the aryl group from the sulfur atom to the nitrogen atom. acs.org Applying this to this compound would theoretically lead to a rearranged product where the 3-chloro-5-methoxycarbonylphenyl group is attached to the nitrogen of the sulfamoyl fluoride (B91410). The efficiency of such a rearrangement can be influenced by the electronic nature of the substituents on the aromatic ring. acs.org
A summary of potential rearrangement reactions is provided in the table below.
| Rearrangement Reaction | General Mechanism | Applicability to this compound |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution involving a side-chain nucleophile. rsc.orgwikipedia.org | Requires prior N-substitution of the sulfonamide with a suitable nucleophilic group. The electron-withdrawing groups on the ring would facilitate the reaction. rsc.org |
| Hofmann Rearrangement | Migration of the aryl group from sulfur to nitrogen in a primary sulfonamide. acs.org | Potentially applicable, would lead to a rearranged N-aryl sulfamoyl fluoride derivative. acs.org |
Derivatization and Analog Synthesis
Modification of the Ester Moiety
The ester group is a primary site for modification, allowing for the introduction of a wide range of functionalities through reactions such as transesterification and amidation.
Transesterification is a fundamental process for exchanging the methyl group of the ester with other alkyl or aryl groups. dntb.gov.uamonash.edu This reaction is typically catalyzed by acids or bases and is driven by the use of a large excess of the desired alcohol or by the removal of methanol (B129727) to shift the equilibrium. dntb.gov.uamonash.edu The use of heterogeneous catalysts, such as silica (B1680970) chloride or zinc clusters, can offer advantages like easier separation and milder reaction conditions. organic-chemistry.org For a molecule like Methyl 3-chloro-5-sulfamoylbenzoate, this allows for the synthesis of a series of ester analogs, which can modulate properties like solubility and bioavailability.
Table 1: Examples of Transesterification Reactions This table is illustrative and based on general transesterification principles.
| Catalyst | Reactant Alcohol | Potential Product |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 3-chloro-5-sulfamoylbenzoate |
| Base (e.g., NaOCH₃) | Propanol | Propyl 3-chloro-5-sulfamoylbenzoate |
| NHC Organocatalyst | Benzyl alcohol | Benzyl 3-chloro-5-sulfamoylbenzoate |
The ester functional group can be readily converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. Amidation of methyl esters, such as methyl benzoate (B1203000), can be achieved by heating with an amine, sometimes in the presence of a catalyst like niobium(V) oxide to improve reaction rates and yields. researchgate.net This approach allows for the introduction of a diverse range of substituted and unsubstituted amino groups.
Similarly, the formation of a hydrazide is accomplished by reacting the ester with hydrazine hydrate, often with heating. researchgate.netgoogle.com The resulting hydrazide is a versatile intermediate that can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones. researchgate.net
Functionalization of the Sulfamoyl Group
The primary sulfamoyl group (-SO₂NH₂) is another key site for derivatization, offering opportunities for N-alkylation, N-acylation, and salt formation. wikipedia.org
N-alkylation of sulfonamides can be accomplished using various methods, including reaction with alkyl halides or alcohols under specific catalytic conditions. organic-chemistry.orgdnu.dp.ua Manganese, palladium, and iron complexes have been shown to catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.orgresearchgate.net Another approach involves the use of trichloroacetimidates as alkylating agents in the absence of a catalyst. nih.gov These reactions lead to the formation of N-substituted sulfonamides.
N-acylation of the sulfonamide nitrogen is a common transformation that can be achieved using acyl chlorides or anhydrides. semanticscholar.orgresearchgate.net The reactivity of the sulfonamide can be enhanced by using a base to deprotonate the nitrogen, making it more nucleophilic. semanticscholar.org Metal triflates, such as copper(II) triflate, have been shown to be effective catalysts for the acylation of sulfonamides. tandfonline.com A "sulfo-click" reaction between a sulfonyl azide (B81097) and a thioacid also provides an efficient route to N-acylsulfonamides. nih.gov
Table 2: Selected Methods for N-Alkylation and N-Acylation of Sulfonamides
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | Alcohol, Mn(I) PNP pincer precatalyst | Mono-N-alkylated sulfonamide |
| N-Alkylation | Alkyl halide, Lewis acid (e.g., FeCl₃) | N-alkylated sulfonamide |
| N-Acylation | Carboxylic anhydride, Cu(OTf)₂ (cat.) | N-acylsulfonamide |
| N-Acylation | N-acylbenzotriazole, NaH | N-acylsulfonamide |
The hydrogen atoms on the nitrogen of the sulfamoyl group are acidic and can be removed by a base to form a sulfonamide salt. Sulfonamides are weak acids and react with strong bases like sodium hydroxide (B78521) to form salts that are often more water-soluble than the parent compound. google.comgoogle.com The formation of salts with organic bases, such as 1-amino-2,3-propanediol, can also be achieved to produce solutions with a near-neutral pH. google.com
Substitution on the Aromatic Ring
The aromatic ring of this compound is substituted with a chlorine atom, a methoxycarbonyl group, and a sulfamoyl group. These substituents direct further substitution and can also be the site of nucleophilic aromatic substitution.
The chloro group on the aromatic ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.gov The presence of the electron-withdrawing sulfamoyl and methoxycarbonyl groups activates the ring for such reactions. youtube.com For the related 3-chloro-5-sulfamoylbenzoic acid, it has been shown that the chlorine atom can be substituted by nucleophiles like cyclohexylamine, benzylamine, and aromatic thiols.
Furthermore, the aromatic ring can undergo electrophilic aromatic substitution, although the existing electron-withdrawing groups are deactivating. The directing effects of the substituents would favor electrophilic attack at the C4 position. For instance, nitration of 3-chloro-5-sulfamoylbenzoic acid with a mixture of nitric and sulfuric acid results in the introduction of a nitro group at the 4-position.
Regioselective Functionalization Strategies
The reactivity of the aromatic ring in this compound is influenced by the directing effects of its three substituents: the chloro, sulfamoyl, and methyl ester groups. The chloro and methyl ester groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. The sulfamoyl group is also deactivating but can direct to the ortho and para positions. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity of further substitutions. khanacademy.org
Base-controlled metalation offers a powerful strategy for regioselective functionalization. nih.gov The use of specific lithium amide bases can direct metalation to a particular position on the aromatic ring, which can then be quenched with an electrophile to introduce a new functional group at a defined location. nih.gov For instance, the choice of base can facilitate functionalization at the C-2, C-4, or C-6 positions, overcoming the inherent directing effects of the existing substituents.
Introduction of Diverse Chemical Moieties
The sulfamoyl group (-SO₂NH₂) is a key site for derivatization. The nitrogen atom can be functionalized to form a wide array of N-substituted sulfonamides. This is often achieved by reacting the parent compound with various amines, leading to the formation of new carbon-nitrogen bonds. google.comgoogle.com These reactions can introduce alkyl, aryl, or heterocyclic moieties, significantly altering the compound's properties.
Another approach involves the modification of the methyl ester group. Hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives.
Furthermore, nucleophilic aromatic substitution can be employed to replace the chloro group with other functionalities, although this typically requires harsh reaction conditions. A more common strategy is to introduce substituents through a multi-step synthesis, starting from a different precursor.
Synthesis of Isomeric and Homologous Compounds
The synthesis of isomers and homologs of this compound allows for a systematic exploration of the structure-activity relationship.
Isomers, such as Methyl 2-chloro-5-sulfamoylbenzoate, can be prepared through distinct synthetic routes. google.com A common method involves the diazotization of a corresponding amino-substituted precursor, followed by a Sandmeyer-type reaction to introduce the chloro group. google.com
Homologs, such as ethyl or propyl esters, can be synthesized by esterifying 3-chloro-5-sulfamoylbenzoic acid with the corresponding alcohol. vedantu.com Alternatively, the synthesis can start from a different ester of 3,5-dichlorobenzoic acid, followed by the introduction of the sulfamoyl group. For example, the synthesis of Ethyl 3-chloro-5-sulfamoylbenzoate can be achieved by reacting ethyl 3,5-dichlorobenzoate with sodium aminosulfinate in the presence of a copper catalyst.
The synthesis of other structural analogs, such as those with different substitution patterns on the benzene (B151609) ring, often requires a de novo synthesis from appropriately substituted starting materials. For instance, the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves a multi-step sequence including nitration, esterification, reduction, diazotization, and hydrolysis. semanticscholar.org
Table of Reaction Parameters for Analog Synthesis
| Reaction Type | Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Sulfamoylation | 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium amino sulfinate | Tetrahydrofuran | Cuprous bromide | 45-60 | 94.5-96.55 | google.com |
| Esterification | 3-chloro-5-chlorobenzoic acid | Ethanol | - | Sulfuric acid | Reflux | - | |
| Nucleophilic Substitution | Ethyl 3-chloro-5-chlorobenzoate | Sodium amino sulfinate | Tetrahydrofuran | Cuprous bromide | 45-60 | - | |
| Diazotization | 2-amino-5-(β-[p-chlorophenethyl]-aminosulfonyl)benzoic acid | Sodium nitrite, Hydrochloric acid | Water | Cupric chloride | 0-5 then RT | - | google.com |
Analytical Method Development and Validation
Hyphenated Techniques for Identification and Quantification
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the identification and quantification of specific compounds within a complex mixture.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like Methyl 3-chloro-5-sulfamoylbenzoate. The process involves the separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC), followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and achieve low detection limits. For instance, in the analysis of impurities in furosemide, a structurally related compound, LC-MS has been instrumental in the identification and characterization of unknown process-related impurities. nih.govnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed for the analysis of this compound, although it may require derivatization to increase the compound's volatility and thermal stability. Derivatization agents such as silylating or acylating reagents can be used to modify the sulfamoyl and carboxyl functional groups. The derivatized analyte is then separated by gas chromatography and detected by a tandem mass spectrometer, offering high resolution and sensitivity.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of unknown compounds in complex mixtures. By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain detailed structural information of the separated components without the need for prior isolation. This technique is particularly valuable for identifying process-related impurities and degradation products. While specific applications of LC-NMR for this compound are not documented, its utility in the analysis of impurities in active pharmaceutical ingredients is well-established. nih.govnih.gov
Spectrophotometric Methods (excluding basic identification)
Spectrophotometric methods, particularly those involving a derivatization reaction to produce a colored product, can be developed for the quantification of this compound. These methods are often simpler and more cost-effective than hyphenated techniques. A common approach for sulfonamides involves diazotization of the aromatic amine group followed by coupling with a chromogenic agent. However, as this compound does not possess a primary aromatic amine, this specific approach would not be directly applicable.
Alternative spectrophotometric methods could be explored, such as those based on the reaction of the sulfonamide group or the formation of a charge-transfer complex. The development of such a method would require careful optimization of reaction conditions, including pH, temperature, and reagent concentrations, to ensure a stable and reproducible colorimetric response.
Validation Parameters for Developed Methods
Any analytical method developed for the quantification of this compound must be validated to ensure its reliability and accuracy for its intended purpose. The validation parameters are typically defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a defined range. For an HPLC method developed for furosemide and its impurities, linearity was established for each compound.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
The following table presents typical validation data for linearity, accuracy, and precision for impurities structurally similar to this compound, as determined by a validated HPLC method for furosemide. semanticscholar.org
| Impurity | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (RSD %) |
| Impurity A | 0.05 - 1.5 | >0.999 | 98.0 - 102.0 | < 2.0 |
| Impurity B | 0.05 - 1.5 | >0.999 | 97.5 - 101.5 | < 2.0 |
| Impurity C | 0.05 - 1.5 | >0.999 | 98.5 - 102.5 | < 2.0 |
| Impurity D | 0.05 - 1.5 | >0.999 | 97.0 - 103.0 | < 2.5 |
| Impurity E | 0.05 - 1.5 | >0.999 | 98.0 - 102.0 | < 2.0 |
| Impurity F | 0.05 - 1.5 | >0.999 | 97.5 - 101.5 | < 2.0 |
| Impurity G | 0.05 - 1.5 | >0.999 | 98.0 - 102.5 | < 2.0 |
Data is analogous from a validated HPLC method for furosemide impurities and is intended to be representative.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
The LOD and LOQ are crucial for the analysis of impurities and trace contaminants. The table below shows representative LOD and LOQ values for furosemide impurities, which would be of a similar order of magnitude for this compound in a validated HPLC method. semanticscholar.org
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.015 | 0.05 |
| Impurity B | 0.015 | 0.05 |
| Impurity C | 0.015 | 0.05 |
| Impurity D | 0.015 | 0.05 |
| Impurity E | 0.015 | 0.05 |
| Impurity F | 0.015 | 0.05 |
| Impurity G | 0.015 | 0.05 |
Data is analogous from a validated HPLC method for furosemide impurities and is intended to be representative.
Structure Reactivity Relationship Srr Studies
Influence of Substituent Effects on Reactivity (Hammett Analysis)
The reactivity of a substituted benzene (B151609) ring, such as that in Methyl 3-chloro-5-sulfamoylbenzoate, is profoundly influenced by the electron-donating or electron-withdrawing nature of its substituents. lumenlearning.com These effects can be quantified using principles like the Hammett analysis, which correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.
The substituents on the benzene ring of this compound are the chloro (-Cl), methyl ester (-COOCH₃), and sulfamoyl (-SO₂NH₂) groups. All three of these groups are considered electron-withdrawing.
Ring Deactivation: The cumulative effect of these three electron-withdrawing groups is a significant deactivation of the aromatic ring toward electrophilic substitution reactions. lumenlearning.comlibretexts.org The electron density of the ring is substantially reduced, making it less nucleophilic and therefore less reactive to electrophiles compared to benzene. lumenlearning.com For instance, a nitro substituent, another strong deactivating group, can decrease the ring's reactivity by a factor of roughly a million. lumenlearning.com
Directing Effects: In electrophilic aromatic substitution, the existing substituents also direct the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the methyl ester and sulfamoyl groups are meta-directors. libretexts.org Given the substitution pattern (meta to each other), the positions ortho and para to the activating chloro group are sterically hindered or already substituted. The positions meta to the deactivating groups are favored.
A hypothetical Hammett analysis would involve comparing the rate of a specific reaction (e.g., hydrolysis of the ester) for a series of substituted benzoates against a reference reaction. The resulting plot would quantify the electronic influence of the chloro and sulfamoyl groups.
Table 1: Expected Electronic Effects of Substituents on this compound
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
| -Cl | 3 | Electron-withdrawing | Electron-donating | Deactivating |
| -SO₂NH₂ | 5 | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -COOCH₃ | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating |
Correlation of Molecular Geometry with Chemical Transformation Pathways
The three-dimensional arrangement of atoms and functional groups in this compound plays a crucial role in determining its preferred chemical transformation pathways. The geometry dictates steric accessibility to reactive sites and the orientation required for specific reaction mechanisms.
Computational and spectroscopic studies on related sulfonamides have shown that the geometry around the sulfur-nitrogen bond is a key structural feature. kcl.ac.uk For instance, in many benzenesulfonamides, the S-N bond is nearly perpendicular to the plane of the benzene ring. kcl.ac.uk This orientation minimizes steric hindrance and influences how the sulfamoyl group interacts with reactants.
In cyclic sulfamidates, the substitution at the nitrogen and carbon termini can completely switch reaction pathways on or off, such as silencing a ring-opening reaction when the sulfonamide is unprotected. unirioja.esnih.gov While this compound is not cyclic, this demonstrates the profound impact of geometry and substituent nature on reactivity. The steric bulk of the chloro and sulfamoyl groups positioned meta to each other can influence the accessibility of the ester group for nucleophilic attack. A nucleophile approaching the carbonyl carbon of the ester might experience steric hindrance, potentially slowing down hydrolysis or transesterification reactions.
Theoretical Prediction of Chemical Reactivity and Active Sites
Computational chemistry provides powerful tools for predicting the reactivity and identifying the active sites of molecules like this compound. Methods like Density Functional Theory (DFT) are used to calculate the electronic structure and properties of molecules. researchgate.net
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, electron-poor regions would be expected around the carbonyl carbon of the ester and the sulfur atom of the sulfamoyl group, marking them as likely sites for nucleophilic attack. The oxygen atoms and the benzene ring (despite being deactivated) would represent regions of higher electron density.
Fukui Functions: These are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Parameter | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | Relatively Low | Low tendency to donate electrons (poor nucleophile) |
| LUMO Energy | Relatively Low | High tendency to accept electrons (good electrophile) |
| HOMO-LUMO Gap | Relatively Large | High kinetic stability |
| Most Electrophilic Site | Carbonyl Carbon, Sulfur Atom | Prone to nucleophilic attack |
| Most Nucleophilic Site | Oxygen Atoms | Prone to electrophilic attack/protonation |
Impact of Aromatic Ring and Functional Group Modifications on Chemical Behavior
Modifying the aromatic ring or the functional groups of this compound can dramatically alter its chemical behavior. Aromatic rings are frequently used in drug design precisely because their electronic and steric properties can be fine-tuned through chemical modifications. nih.gov
Aromatic Ring Modifications: Replacing the chloro atom with a different halogen (e.g., -F or -Br) would alter the balance of inductive and resonance effects, thereby changing the reactivity of the ring. Introducing an electron-donating group, such as a methyl group, would activate the ring towards electrophilic substitution. msu.edu
Functional Group Modifications:
Ester Group: Changing the methyl ester to an ethyl ester (-COOCH₂CH₃) would likely have a minor impact on reactivity, primarily affecting steric hindrance and solubility. Hydrolyzing the ester to a carboxylic acid (-COOH) would introduce a new reactive site and drastically change the molecule's acidity and solubility.
Sulfamoyl Group: N-alkylation of the sulfamoyl group (-SO₂NHR) could alter its electronic properties and steric bulk. The reactivity of related cyclic sulfamidates is highly dependent on whether the sulfonamide nitrogen is protected. unirioja.esnih.gov
Transformation of Sulfonamides: The molecular properties of sulfonamides, particularly the substituents on the sulfonamide-N, influence how they are transformed. researchgate.net
Table 3: Predicted Effects of Structural Modifications on Chemical Behavior
| Modification | Expected Change in Property | Impact on Reactivity |
| Replace -Cl with -F | Increased inductive withdrawal | Further deactivation of the aromatic ring |
| Replace -COOCH₃ with -COOH | Increased polarity and acidity | Provides a new site for acid-base reactions |
| N-alkylation of -SO₂NH₂ | Increased steric hindrance | May alter binding to catalytic sites or reactivity |
| Add a methyl group to the ring | Increased electron density | Activation of the aromatic ring towards electrophiles |
Computational Docking to Chemical Scaffolds or Catalytic Sites (non-biological)
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to model interactions with biological targets like enzymes, it is also applicable to non-biological systems, such as predicting how a molecule might interact with a chemical catalyst or scaffold.
For this compound, docking studies could be employed to understand its interaction with various non-biological materials. For example, its potential to bind to the surface of a metal catalyst could be investigated. The functional groups—ester, sulfamoyl, and chloro—would serve as potential binding points. The sulfamoyl group, in particular, is known to coordinate with metal ions.
The docking process would involve:
Generating a 3D model of this compound.
Defining a binding site on a non-biological scaffold (e.g., the surface of a zeolite or a metal-organic framework).
Using a scoring function to evaluate different binding poses and predict the most stable interaction.
Such studies could predict, for instance, whether the molecule would adsorb onto a catalytic surface and, if so, which functional group would likely coordinate with the active sites. This information is valuable for designing catalytic processes, such as the catalytic hydrolysis of the ester or reduction of the sulfamoyl group. Intramolecular catalysis, where a neighboring group facilitates a reaction, has been studied for sulfonamide hydrolysis, highlighting the importance of molecular conformation and interaction with the immediate chemical environment. acs.org
Potential Non Biological Applications and Material Science Contexts
Role as Synthetic Intermediates for Complex Molecule Construction
Methyl 3-chloro-5-sulfamoylbenzoate is a valuable chemical intermediate, primarily utilized in the construction of more complex molecules. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a sulfamoyl group, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The reactivity of each functional group can be selectively addressed under different reaction conditions.
The chloro group and the sulfamoyl group on the aromatic ring are key reactive sites. For instance, the chloro atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. The sulfamoyl group can undergo a range of reactions, including N-alkylation and N-arylation, to produce more complex sulfonamide derivatives. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.
A notable application of similar sulfamoylbenzoate derivatives is in the synthesis of pharmacologically active compounds. For example, the related compound, methyl 2-methoxy-5-sulfamoylbenzoate, is a key intermediate in the preparation of the antipsychotic drug Sulpiride. google.com This highlights the potential of this compound to serve as a precursor for the synthesis of novel therapeutic agents and other complex target molecules. The synthesis of halosulfuron, a sulfonylurea herbicide, also involves a sulfamoyl pyrazole (B372694) carboxylate intermediate, demonstrating the utility of this class of compounds in agrochemical synthesis. epa.gov
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions | Resulting Structures |
| Methyl Ester | Hydrolysis, Transesterification, Amidation | Carboxylic acids, Different esters, Amides |
| Chloro Group | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |
| Sulfamoyl Group | N-Alkylation, N-Arylation, Acylation | Substituted sulfonamides |
Potential in Material Science (e.g., polymer precursors, functional materials)
While direct applications of this compound in material science are not extensively documented, its chemical structure suggests several potential uses. The presence of multiple reactive functional groups makes it a candidate for incorporation into polymers and other functional materials.
The aromatic ring, along with its chloro and sulfamoyl substituents, can be integrated into polymer backbones to impart specific properties such as thermal stability, flame retardancy, and altered solubility. The sulfamoyl group, in particular, can participate in hydrogen bonding, which can influence the mechanical and thermal properties of a polymer.
Furthermore, this compound could be used as a monomer or a cross-linking agent in the synthesis of specialty polymers. For example, the ester and chloro functionalities could be utilized in condensation polymerization reactions. The resulting polymers could find applications as functional coatings, membranes, or resins with tailored properties. The sulfamoyl group could also be chemically modified post-polymerization to introduce additional functionalities.
Applications in Analytical Chemistry as Reference Standards or Probes
In analytical chemistry, well-characterized compounds are essential as reference standards for the qualitative and quantitative analysis of related substances. While not widely listed as a commercial analytical standard, this compound could serve as a valuable reference material in specific contexts. pharmacopoeia.comsigmaaldrich.com
For instance, in the pharmaceutical industry, it could be used as a reference standard for the identification and quantification of impurities in the production of drugs that are synthesized from it. It could also be used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of related sulfonamide compounds.
Moreover, in metabolic studies of drugs containing the sulfamoylbenzoate moiety, this compound could be synthesized and used as a reference standard to identify potential metabolites. Its distinct chemical structure would allow for clear identification in complex biological matrices.
Environmental and Industrial Chemical Applications (excluding prohibited elements)
Beyond its role in fine chemical synthesis, this compound and related compounds have potential applications and implications in environmental and industrial chemistry.
Degradation Pathways in Non-Biological Systems
The environmental fate of sulfonamides, a class of compounds to which this compound belongs, is of significant interest. In non-biological systems, the degradation of sulfonamides can be initiated by various chemical processes. nih.gov The primary transformation pathways often involve the modification of the amino group and the cleavage of the sulfonamide bridge. nih.gov
For this compound, abiotic degradation could occur through hydrolysis of the methyl ester to the corresponding carboxylic acid. Photodegradation in the presence of sunlight is another potential pathway, which could lead to the cleavage of the chloro- or sulfamoyl-substituents from the aromatic ring. Advanced oxidation processes, such as those involving hydroxyl radicals, can lead to the hydroxylation of the benzene (B151609) ring and the breakdown of the entire molecule. acs.org
Interaction with Environmental Matrices (e.g., soil organic matter)
The interaction of sulfonamides with environmental matrices like soil is largely governed by the compound's physicochemical properties and the composition of the soil, particularly the organic matter content and pH. scispace.comnih.govasabe.orgnih.gov The sorption of sulfonamides to soil organic matter is a key process that affects their mobility and bioavailability in the environment. scispace.comnih.govresearchgate.net
Table 2: Potential Environmental Interactions of this compound
| Environmental Process | Key Factors | Potential Outcome |
| Sorption to Soil | Soil organic matter content, pH, Clay content | Reduced mobility in the environment |
| Abiotic Degradation | pH, Sunlight (photodegradation), Oxidizing agents | Formation of degradation products |
| Leaching | Water solubility, Sorption characteristics | Potential for groundwater contamination |
Future Research Directions and Unexplored Avenues
Exploration of New Synthetic Methodologies
The classical synthesis of Methyl 3-chloro-5-sulfamoylbenzoate likely involves the esterification of 3-chloro-5-sulfamoylbenzoic acid. Future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising avenue is the exploration of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for seamless integration into multi-step syntheses. acs.org The synthesis of sulfonyl chlorides, key precursors to sulfonamides, has been successfully demonstrated using flow technologies, suggesting that the entire sequence to this compound could be adapted to a flow process. acs.org
Another area of interest is the development of novel catalytic systems. While copper catalysts are often employed in the formation of the sulfamoyl group, research into more abundant and less toxic metal catalysts, or even metal-free catalytic systems, would be a significant advancement. google.comgoogle.com For instance, recent studies have shown the potential of palladium-catalyzed coupling reactions for the synthesis of sulfonamides. acs.org
Furthermore, the direct C-H functionalization of simpler benzene (B151609) derivatives to introduce the chloro and sulfamoyl groups in a regioselective manner represents a cutting-edge synthetic challenge. Success in this area would dramatically shorten the synthetic route and improve atom economy.
Advanced Spectroscopic Characterization of Derivatized Compounds
While standard spectroscopic data for this compound can be predicted, a thorough experimental characterization is fundamental. Future work should involve the synthesis of a series of derivatives and their in-depth analysis using advanced spectroscopic techniques.
Predicted Spectroscopic Data for this compound:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm), with their specific chemical shifts and coupling constants influenced by the substitution pattern. rsc.orgchemicalbook.comrsc.org The methyl ester protons will present as a singlet further upfield (around δ 3.9 ppm). rsc.org
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 120-145 ppm range, with their chemical shifts indicating the electronic effects of the substituents. rsc.orgrsc.org The methyl carbon of the ester will be observed at approximately 53 ppm. mkjc.in
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching of the sulfonyl group (asymmetric and symmetric bands around 1350 and 1160 cm⁻¹, respectively), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C-Cl stretching in the fingerprint region. ripublication.comresearchgate.netnih.gov
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern will be crucial for structural confirmation, with expected fragments arising from the loss of the methoxy (B1213986) group, the entire ester group, and cleavage of the C-S and S-N bonds of the sulfonamide moiety. acdlabs.comaaqr.orgnih.gov
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
Deeper Computational Modeling of Complex Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand the electronic structure and reactivity of this compound and its derivatives. mkjc.inresearchgate.net
Future computational studies could focus on:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and derivatization of the compound can help optimize reaction conditions and predict the formation of byproducts.
Predicting Spectroscopic Properties: DFT calculations can be used to predict NMR and IR spectra, which can then be compared with experimental data for structural validation. researchgate.net
Mapping Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's electronic absorption properties and its propensity to participate in charge-transfer interactions.
By combining computational predictions with experimental results, a deeper understanding of the structure-property relationships of this class of compounds can be achieved.
Development of Highly Selective Analytical Probes
The sulfonamide group is a well-known zinc-binding motif and has been incorporated into various fluorescent probes for the detection of metal ions. acs.orgresearchgate.netnih.govacs.org The structure of this compound provides a scaffold that could be elaborated into highly selective chemosensors.
Future research in this area could involve:
Synthesis of Fluorogenic Derivatives: By attaching a fluorophore to the core structure, probes that exhibit a change in fluorescence upon binding to a specific analyte can be developed. The chloro and sulfamoyl groups offer reactive handles for such modifications.
Tuning Selectivity: By systematically modifying the substituents on the benzene ring, the binding affinity and selectivity for different metal ions or other analytes can be fine-tuned.
Applications in Bioimaging: Probes with suitable photophysical properties and low cytotoxicity could be explored for imaging analytes in biological systems. Recent studies have demonstrated the potential of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging.
Investigation into Green Chemistry Scalability
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound should prioritize the development of environmentally benign synthetic methods.
Key areas for investigation include:
Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions in a ball mill in the absence of a solvent, has been successfully applied to the synthesis of sulfonamides and represents a promising green alternative. rsc.orgrsc.orgresearchgate.net
Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally friendly alternatives is a crucial aspect of green synthesis. sci-hub.se
Catalyst Recycling: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused would significantly improve the sustainability of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry.
Potential for Functional Material Development
The unique combination of functional groups in this compound makes it a potential building block for the creation of novel functional materials.
Polymer Science: The sulfamoylbenzoate moiety can be incorporated into polymers to impart specific properties. For instance, sulfonamide-containing polymers have been shown to exhibit pH-responsive behavior, which could be exploited in drug delivery systems or smart materials. rsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for creating well-defined polymers with sulfonamide functionalities. rsc.orgnih.govusm.edumdpi.commdpi.com
Biomedical Materials: Polymers containing sulfonamide groups are being explored for various biomedical applications, including as coatings for medical devices and as scaffolds for tissue engineering. juniperpublishers.comresearchgate.netmdpi.com The antibacterial properties associated with the sulfonamide group could be beneficial in these applications. nih.gov
Organic Electronics: The electronic properties of the substituted benzene ring could be harnessed in the design of new organic electronic materials, although this would likely require significant modification of the core structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-chloro-5-sulfamoylbenzoate, and how do reaction parameters (e.g., temperature, catalysts) affect yield?
- Methodological Answer : The synthesis typically involves sulfonylation of methyl 3-chlorobenzoate derivatives. For example, introducing the sulfamoyl group via chlorosulfonic acid treatment under controlled anhydrous conditions (0–5°C) minimizes side reactions. Catalysts like pyridine can enhance sulfamoylation efficiency. Reaction progress should be monitored via TLC or HPLC to optimize purity (>97%) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., sulfamoyl at C5, chloro at C3). Key signals include δ ~8.0 ppm (aromatic H) and δ ~3.9 ppm (methyl ester).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 264.0 for C₈H₇ClNO₄S).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) and detect impurities like hydrolyzed benzoic acid derivatives .
Q. How do solubility properties of this compound influence its use in organic synthesis?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Pre-saturation of solvents with inert gas (N₂/Ar) prevents ester hydrolysis during reactions. Solubility data guides solvent selection for Suzuki couplings or nucleophilic substitutions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity results of this compound in enzyme inhibition assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, ionic strength) affecting sulfamoyl group protonation (pKa ~10.5). Use isothermal titration calorimetry (ITC) to quantify binding constants under varied conditions. Computational docking (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., carbonic anhydrase), identifying steric clashes or electrostatic mismatches in certain conformations .
Q. How does the sulfamoyl group’s electronic nature influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The sulfamoyl group (-SO₂NH₂) is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at the meta position (C5). Competitive reactions at C3 (chloro-substituted) can occur with softer nucleophiles (e.g., thiols). Use DFT calculations (B3LYP/6-31G*) to compare activation energies for substitution at C3 vs. C5, guiding reagent selection .
Q. What strategies resolve impurities in this compound batches, such as 4-chloro-5-sulfamoylbenzoic acid?
- Methodological Answer : Hydrolysis of the methyl ester is a common impurity. Employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for purification. Adjust reaction stoichiometry (excess methylating agent, e.g., CH₃I) during synthesis. Confirm purity via ¹H NMR (absence of δ ~12 ppm carboxylic acid signal) .
Q. Can computational models predict the crystallographic behavior of this compound derivatives?
- Methodological Answer : Yes. Use Mercury software to analyze Cambridge Structural Database (CSD) entries of analogous benzoates (e.g., Ethyl 3-chloro-5-sulfamoylbenzoate). Hydrogen bonding between sulfamoyl NH and ester carbonyl groups often dictates packing motifs. Experimental validation via single-crystal XRD (Cu-Kα radiation) confirms predicted lattice parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
